

Application Notes and Protocols: PCTR1 ELISA Kit for In Vitro Studies

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Compound of Interest

Compound Name: PCTR1

Cat. No.: B10779150

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Introduction

Protectin Conjugate in Tissue Regeneration 1 (**PCTR1**) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). As a potent anti-inflammatory and pro-resolving molecule, **PCTR1** plays a crucial role in the resolution of inflammation and tissue repair.^{[1][2]} It is produced by M2 macrophages and enhances macrophage recruitment, phagocytosis, and efferocytosis.^[1] In vitro studies have demonstrated that **PCTR1** promotes the migration of human monocytes and macrophages.^{[1][3]} This **PCTR1** ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of **PCTR1** in cell culture supernatants, and other biological fluids for in vitro research.

Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for **PCTR1** has been pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any **PCTR1** present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for **PCTR1** is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of **PCTR1** bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Data Presentation

Kit Performance Characteristics

The following data are representative of the performance of this ELISA kit. A new standard curve should be generated for each set of samples assayed.

| Parameter | Specification |
|-----------------------|---------------------------|
| Assay Range | 1.56 pg/mL - 100 pg/mL |
| Sensitivity | < 1 pg/mL |
| Sample Types | Cell Culture Supernatants |
| Intra-Assay Precision | CV < 10% |
| Inter-Assay Precision | CV < 12% |

Standard Curve Example

This standard curve is for demonstration only. A standard curve must be run with each assay.

| PCTR1 (pg/mL) | Optical Density (450 nm) |
|---------------|--------------------------|
| 100 | 2.458 |
| 50 | 1.782 |
| 25 | 1.015 |
| 12.5 | 0.533 |
| 6.25 | 0.289 |
| 3.12 | 0.151 |
| 1.56 | 0.082 |
| 0 | 0.015 |

Sample Data

The following table shows representative data from the analysis of **PCTR1** in cell culture supernatants from human M2 macrophages stimulated with lipopolysaccharide (LPS).

| Sample ID | Treatment | PCTR1 Concentration (pg/mL) |
|-----------|------------------------|-----------------------------|
| 1 | Control (Unstimulated) | 5.8 |
| 2 | LPS (1 µg/mL) - 24h | 45.2 |
| 3 | LPS (1 µg/mL) - 48h | 78.6 |

Experimental Protocols

Reagent Preparation

- **Wash Buffer (1X):** If crystals have formed in the concentrate, warm to room temperature and mix gently until the crystals have completely dissolved. Dilute 20 mL of Wash Buffer Concentrate (20X) into 380 mL of deionized or distilled water to prepare 400 mL of Wash Buffer (1X).
- **PCTR1 Standard:** Reconstitute the **PCTR1** standard with 1.0 mL of Calibrator Diluent. This reconstitution produces a stock solution of 100 pg/mL. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions. Create a dilution series from 100 pg/mL down to 1.56 pg/mL.
- **Detection Antibody (1X):** Centrifuge the vial of Detection Antibody Concentrate briefly and pipette 100 µL of the concentrate into a tube with 10.9 mL of Antibody Diluent to prepare the working solution.
- **HRP Conjugate (1X):** Centrifuge the vial of HRP Conjugate Concentrate briefly and pipette 100 µL of the concentrate into a tube with 10.9 mL of HRP Diluent to prepare the working solution.

Sample Preparation

- **Cell Culture Supernatants:** Centrifuge cell culture media at 1,500 rpm for 10 minutes at 4°C to remove debris.^[4] Collect the supernatant and assay immediately or aliquot and store

samples at -80°C. Avoid repeated freeze-thaw cycles.

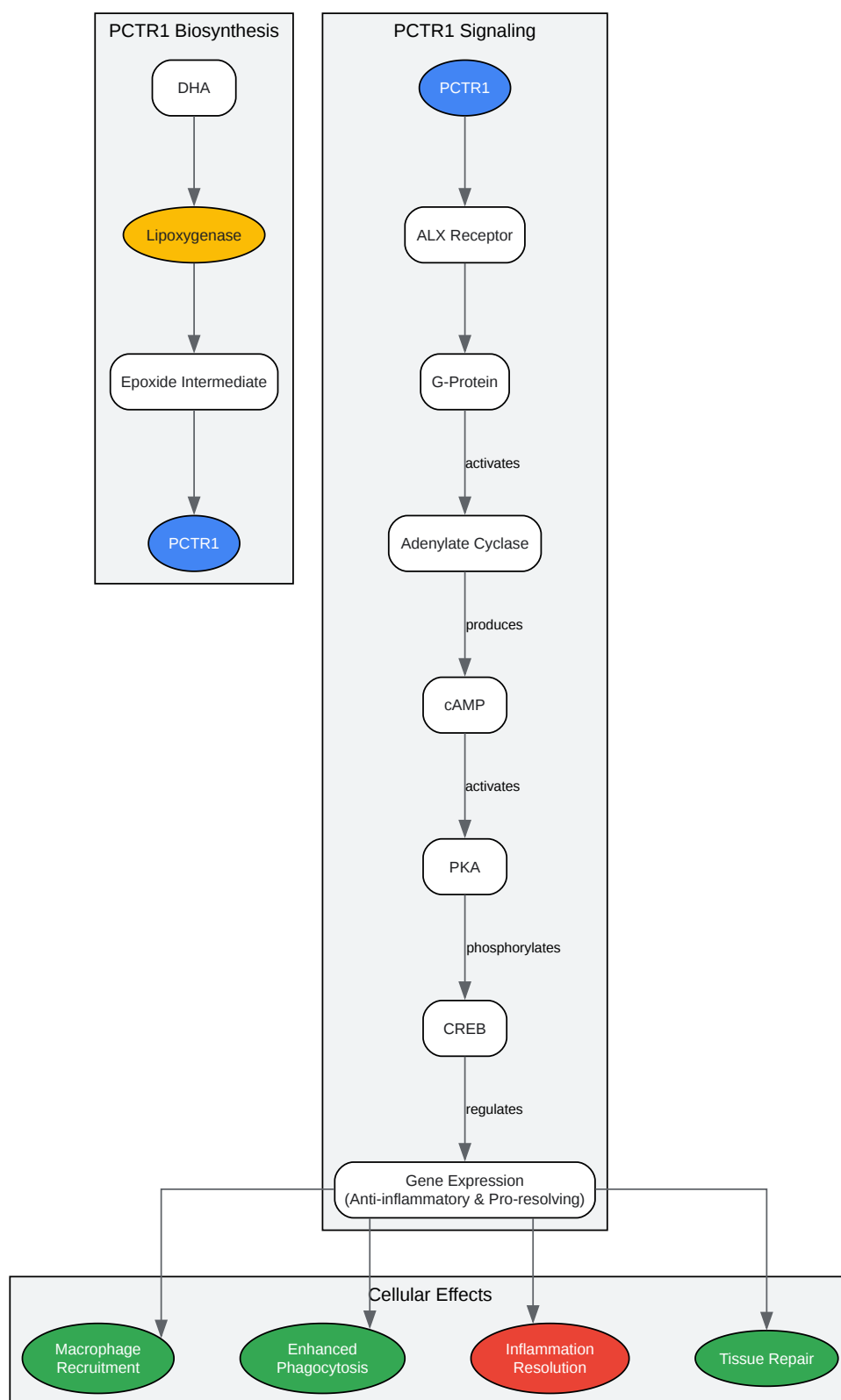
Assay Procedure

- Bring all reagents and samples to room temperature before use.
- Add 100 µL of standard or sample to each well. Cover with the adhesive strip provided and incubate for 2 hours at room temperature.
- Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (300 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
- Add 100 µL of the working solution of Detection Antibody to each well. Cover with a new adhesive strip and incubate for 1 hour at room temperature.
- Repeat the aspiration/wash as in step 3.
- Add 100 µL of the working solution of HRP Conjugate to each well. Cover with a new adhesive strip and incubate for 1 hour at room temperature. Protect from light.
- Repeat the aspiration/wash as in step 3.
- Add 100 µL of TMB Substrate Solution to each well. Incubate for 20 minutes at room temperature. Protect from light.
- Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

Signaling Pathways and Experimental Workflows

PCTR1 Biosynthesis and Signaling Pathway

PCTR1 is synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) through a lipoxygenase-mediated pathway. It exerts its pro-resolving effects by activating specific signaling cascades within target cells, such as the cAMP/PKA and ALX/PKA/CREB pathways, leading to the resolution of inflammation and promotion of tissue repair.

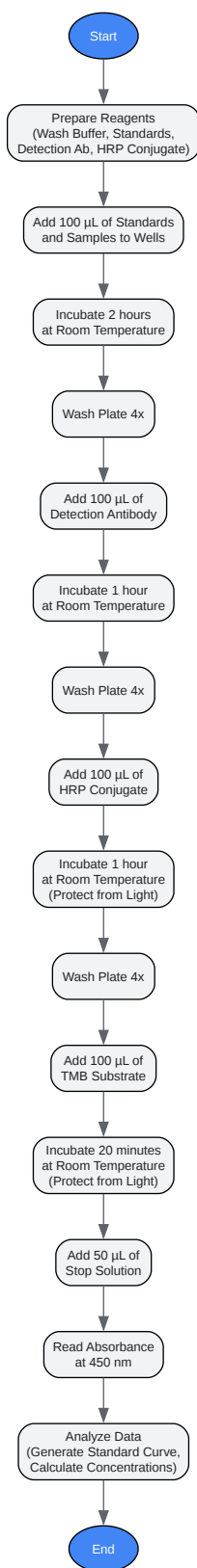


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Caption: **PCTR1** biosynthesis from DHA and its signaling cascade.

ELISA Experimental Workflow

The following diagram illustrates the major steps involved in the **PCTR1** sandwich ELISA protocol.



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Caption: Workflow for the **PCTR1** Sandwich ELISA.

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